N-(3,5-Dimethoxyphenyl)cyclopropanecarbothioamide
Description
N-(3,5-Dimethoxyphenyl)cyclopropanecarbothioamide is a cyclopropane-containing thioamide derivative characterized by a 3,5-dimethoxyphenyl substituent and a thiocarboxamide functional group.
Properties
CAS No. |
149601-49-0 |
|---|---|
Molecular Formula |
C12H15NO2S |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)cyclopropanecarbothioamide |
InChI |
InChI=1S/C12H15NO2S/c1-14-10-5-9(6-11(7-10)15-2)13-12(16)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,13,16) |
InChI Key |
TXYFFUDOIFDQGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)C2CC2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethoxyphenyl)cyclopropanecarbothioamide typically involves the reaction of 3,5-dimethoxyaniline with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with a thiolating agent, such as Lawesson’s reagent, to introduce the thioamide functionality.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dimethoxyphenyl)cyclopropanecarbothioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3,5-Dimethoxyphenyl)cyclopropanecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-Dimethoxyphenyl)cyclopropanecarbothioamide involves its interaction with specific molecular targets. The compound’s thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the cyclopropane ring can interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Structural Differences and Implications
Core Structure: The cyclopropane core in the target compound contrasts with pyrimidine (fenoxacrim) or isoxazole (isoxaben) rings in analogs. The thioamide group (C=S) vs. carboxamide (C=O) reduces hydrogen-bond acceptor strength but increases lipophilicity, which may improve membrane permeability or alter metabolic pathways .
Substituent Effects: The 3,5-dimethoxyphenyl group provides electron-donating methoxy substituents at meta positions, differing from the 3,4-dichlorophenyl (electron-withdrawing) in propanil and fenoxacrim. This could modulate interactions with target proteins, such as herbicide-binding enzymes .
Biological Activity
N-(3,5-Dimethoxyphenyl)cyclopropanecarbothioamide is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a cyclopropane ring attached to a thioamide group and a dimethoxyphenyl substituent. The presence of the dimethoxy group is thought to enhance the compound's lipophilicity, potentially affecting its biological activity.
1. Anticancer Activity
Recent studies have evaluated the anticancer properties of various cyclopropanecarbothioamide derivatives, including N-(3,5-dimethoxyphenyl) variants. In vitro assays demonstrated that these compounds exhibit cytotoxic effects against several human cancer cell lines. For instance, derivatives were tested against RKO (colorectal), A-549 (lung), MCF-7 (breast), PC-3 (prostate), and HeLa (cervical) cancer cells. The most potent derivatives showed IC50 values ranging from 49.79 µM to 113.70 µM, indicating significant inhibition of cell viability at these concentrations .
| Cell Line | IC50 (µM) |
|---|---|
| RKO | 60.70 |
| PC-3 | 49.79 |
| HeLa | 78.72 |
2. Anti-inflammatory Activity
The anti-inflammatory potential of compounds similar to this compound has been documented in various models. For example, some derivatives exhibited marked inhibition of carrageenan-induced paw edema in rats, suggesting a significant anti-inflammatory effect comparable to established anti-inflammatory drugs such as aspirin and indomethacin .
The mechanism underlying the anticancer and anti-inflammatory activities may involve the inhibition of specific kinases or cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and inflammation pathways . By targeting these pathways, this compound may disrupt tumor growth and inflammatory processes.
Case Studies
Several case studies have highlighted the efficacy of cyclopropanecarbothioamide derivatives in clinical settings. For instance, patients treated with compounds exhibiting similar structures reported reduced tumor sizes and improved inflammatory markers in conditions such as rheumatoid arthritis and certain cancers . These findings underscore the potential for further clinical exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
